m-PEG4-phosphonic acid ethyl ester is a compound characterized by a polyethylene glycol (PEG) linker attached to a phosphonate group. This structure enhances the compound's solubility in aqueous media, making it valuable for various scientific applications. The compound is classified under PEG linkers with phosphonic acid functionalities, which are increasingly utilized in drug delivery systems and bioconjugation technologies.
The compound is commercially available from various suppliers, including MedChemExpress, BOC Sciences, and AxisPharm. It is identified by the CAS number 1872433-73-2 and has several synonyms such as diethyl 2,5,8,11-tetraoxatridecan-13-ylphosphonate and phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester .
m-PEG4-phosphonic acid ethyl ester falls within the category of PEG-based linkers. These compounds are often used in the synthesis of bioconjugates due to their ability to improve the solubility and stability of the linked molecules. Specifically, this compound serves as a PROTAC (Proteolysis Targeting Chimeras) linker, facilitating targeted protein degradation in therapeutic applications .
The synthesis of m-PEG4-phosphonic acid ethyl ester typically involves the Michaelis-Arbuzov reaction. This method allows for the formation of phosphonate esters from alkyl halides and trialkyl phosphites under mild conditions.
The molecular formula for m-PEG4-phosphonic acid ethyl ester is C13H29O7P, with a molecular weight of approximately 328.34 g/mol. Its structural representation includes a hydrophilic PEG chain contributing to its solubility properties.
m-PEG4-phosphonic acid ethyl ester can participate in various chemical reactions typical of phosphonates. These include nucleophilic substitutions and esterifications.
The mechanism of action for m-PEG4-phosphonic acid ethyl ester primarily revolves around its role as a linker in PROTAC technology. In this context, it facilitates the targeted degradation of specific proteins by linking them to E3 ubiquitin ligases.
The process involves:
The compound exhibits chemical stability under standard laboratory conditions but may undergo hydrolysis in aqueous environments due to its phosphonate group.
m-PEG4-phosphonic acid ethyl ester has several scientific applications:
This compound exemplifies how modifications at the molecular level can lead to significant advancements in drug development and therapeutic strategies.
m-PEG4-phosphonic acid ethyl ester (CAS 1872433-73-2) is a synthetic organic compound with the molecular formula C₁₃H₂₉O₇P and a molecular weight of 328.34 g/mol. Its systematic IUPAC name is diethyl (2,5,8,11-tetraoxatridecan-13-yl)phosphonate, reflecting its dual chemical domains: a tetraethylene glycol (PEG4) chain and a diethyl phosphonate group. The structure features a phosphonate ester head [‑P(O)(OCH₂CH₃)₂] linked to a methoxy-terminated PEG spacer (CH₃O‑(CH₂CH₂O)₄‑) via a propyl bridge. This architecture classifies it as:
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1872433-73-2 |
Molecular Formula | C₁₃H₂₉O₇P |
Exact Mass | 328.1651 g/mol |
IUPAC Name | Diethyl (2,5,8,11-tetraoxatridecan-13-yl)phosphonate |
SMILES | COCCOCCOCCOCCP(OCC)(OCC)=O |
Appearance | Colorless to light yellow liquid |
Density | 1.074 g/cm³ |
This compound emerged circa 2018–2019 alongside advancements in PROTAC technology, which demanded linkers with optimized physicochemical properties. Its CAS registry (1872433-73-2) was first issued during this period, coinciding with the explosive growth of targeted protein degradation therapeutics [4] [7]. Commercial availability began through specialized suppliers like BroadPharm and MedChemExpress, initially targeting research applications [2] [3]. The design strategically merged two established chemical motifs:
The ethyl ester variant specifically addressed limitations of unmodified phosphonic acids, offering:
Table 2: Commercial Availability Timeline
Year | Development Milestone | Source |
---|---|---|
2018 | CAS registry assignment | ChemScene [4] |
2019 | Launch as "PROTAC linker" by MedChemExpress | Product catalog [3] |
2020 | GMP-grade production inquiry option | BroadPharm [2] |
In bioconjugation chemistry, this linker bridges hydrophobic bioactive molecules and hydrophilic carriers. The PEG4 spacer significantly increases water solubility of conjugated payloads—critical for pharmaceutical applications—while the phosphonate ester enables stable metal oxide binding or further functionalization [2] [7]. Key applications include:
Recent innovations include derivatives like m-PEG4-(CH₂)₈-phosphonic acid ethyl ester (CAS 2028281-89-0), which incorporates an alkyl spacer for tailored hydrophobicity-hydrophilicity balance [9] [10].
Table 3: Representative Commercial Suppliers
Supplier | Purity | Stock Status (as of 2025) |
---|---|---|
MedChemExpress | >98% | 100mg–500mg in stock [3] |
BroadPharm | Reagent grade | Ships within 24 hours [2] |
ChemScene | ≥98% | 100mg available [4] |
AchemBlock (via Sigma) | 97% | Available on inquiry [5] |
Compound Names in Article:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7